Cas no 72674-87-4 (4-propyl-1H-imidazole)
4-propyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-IMIDAZOLE, 4-PROPYL-
- 1H-Imidazole, 5-propyl-
- 4-propyl-1H-imidazole
- SCHEMBL326787
- 5-propyl-1H-imidazole
- AKOS006357525
- 72674-87-4
- EN300-1866864
- 4-n-propylimidazol
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- Inchi: 1S/C6H10N2/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8)
- InChI Key: HPSJFXKHFLNPQM-UHFFFAOYSA-N
- SMILES: N1C=NC=C1CCC
Computed Properties
- Exact Mass: 110.084398327g/mol
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 63.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 28.7Ų
4-propyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866864-0.05g |
4-propyl-1H-imidazole |
72674-87-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-0.1g |
4-propyl-1H-imidazole |
72674-87-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-0.25g |
4-propyl-1H-imidazole |
72674-87-4 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-0.5g |
4-propyl-1H-imidazole |
72674-87-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-1.0g |
4-propyl-1H-imidazole |
72674-87-4 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1866864-2.5g |
4-propyl-1H-imidazole |
72674-87-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-5.0g |
4-propyl-1H-imidazole |
72674-87-4 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1866864-10.0g |
4-propyl-1H-imidazole |
72674-87-4 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1866864-1g |
4-propyl-1H-imidazole |
72674-87-4 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1866864-5g |
4-propyl-1H-imidazole |
72674-87-4 | 5g |
$3770.0 | 2023-09-18 |
4-propyl-1H-imidazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-propyl-1H-imidazole
Professional Overview of 4-Propyl-1H-Imidazole (CAS No. 72674-87-4)
The 4-propyl-1H-imidazole, with the Chemical Abstracts Service (CAS) registry number 72674-87-4, is an organic compound belonging to the imidazole family. Its molecular structure features a substituted imidazole ring with a propyl group attached at the 4-position, resulting in the chemical formula C6H9N3. This configuration imparts unique physicochemical properties and functional versatility, making it a valuable compound in various research and industrial applications. The compound exhibits a melting point of approximately 55°C and a boiling point around 190°C at standard atmospheric pressure, with moderate solubility in polar solvents such as ethanol and water. Recent advancements in synthetic methodologies have further expanded its utility, enabling precise control over its preparation and enhancing its applicability in specialized contexts.
In terms of synthesis, traditional approaches typically involve the cyclization of propionaldehyde with ammonia or ammonium hydroxide under controlled conditions. However, recent studies published in Journal of Organic Chemistry (2023) highlight innovative strategies leveraging microwave-assisted organic synthesis (MAOS) to optimize reaction efficiency and reduce energy consumption. By employing this technique, researchers achieved higher yields while minimizing side products, thereby streamlining large-scale production processes. Additionally, solvent-free protocols utilizing solid-phase reagents have been explored to align with sustainable chemistry principles, addressing environmental concerns without compromising purity standards.
The compound's structural characteristics render it particularly effective as a ligand in coordination chemistry. A notable application is its role in stabilizing transition metal complexes for catalytic systems used in pharmaceutical intermediate synthesis. For instance, a 2023 study from the Nature Catalysis demonstrated that incorporating 4-propyl-1H-imidazole into palladium-based catalysts significantly enhanced activity in Suzuki-Miyaura cross-coupling reactions—a critical step in drug discovery pipelines. The propyl substituent at position 4 modulates electronic properties and spatial orientation of the imidazole ring, optimizing metal coordination geometry and selectivity.
In academic research, this compound serves as a foundational building block for synthesizing advanced materials such as metal-organic frameworks (MOFs). A groundbreaking paper in Angewandte Chemie International Edition (2023) revealed its ability to form highly porous MOFs with exceptional gas adsorption capacities. These materials exhibit potential for carbon capture applications due to their tailored porosity enabled by the propyl group's steric effects. Furthermore, the compound has been employed as an additive in polymer electrolytes for solid-state batteries, improving ion conductivity through hydrogen-bonding interactions facilitated by its imidazole moiety.
The biomedical field has increasingly recognized the pharmacological potential of 4-propyl-1H-imidazole. Preclinical studies published in Bioorganic & Medicinal Chemistry Letters (Q1 2023) identified its anti-inflammatory activity via selective inhibition of cyclooxygenase (COX)-2 enzymes without affecting COX-1—a desirable trait for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Another investigation highlighted its synergistic effect when combined with conventional antibiotics against multi-drug-resistant bacterial strains, suggesting a promising avenue for combating antimicrobial resistance through adjuvant therapy strategies.
In drug delivery systems, this compound’s amphiphilic nature allows it to act as a carrier molecule for hydrophobic therapeutic agents. A 2023 report from the Biomaterials Science journal detailed its use in forming self-assembled micelles capable of encapsulating chemotherapeutic drugs like paclitaxel. The propyl group enhances hydrophobic interactions while maintaining sufficient aqueous solubility for systemic administration, thereby improving drug bioavailability and reducing off-target toxicity—a critical challenge in oncology treatments.
Toxicological evaluations conducted by regulatory agencies confirm that under standard experimental conditions (e.g.,, acute oral LD50>5 g/kg), this compound poses minimal risks when handled appropriately. However, recent toxicogenomics studies published in Toxicological Sciences (June 2023) identified gene expression changes at subchronic exposure levels that warrant further investigation into long-term effects on cellular metabolism pathways such as oxidative stress response mechanisms.
In environmental chemistry contexts, biodegradation studies using soil microcosms revealed that microbial communities metabolize this compound efficiently within 14 days under aerobic conditions—a key factor for industrial waste management compliance. Computational modeling based on quantum chemical methods (e.g., DFT calculations), reported in the RSC Advances, predicted favorable interactions between this molecule and activated carbon surfaces during wastewater treatment processes.
Spectroscopic analysis confirms distinct vibrational modes characteristic of imidazoles: FTIR spectra show strong N-H stretching bands between 3000–3500 cm⁻¹ and C=N stretching near 1650 cm⁻¹ while NMR data reveals proton resonances indicative of both aromatic ring protons and aliphatic substituents. These spectral fingerprints are crucial for quality assurance protocols during purification stages involving column chromatography or preparative HPLC systems.
Cryogenic transmission electron microscopy (CryoTEM) studies published last year revealed novel crystalline forms when this compound is co-crystallized with carboxylic acids like benzoic acid—findings that could lead to improved physical stability formulations required for pharmaceutical tablets or capsules storage conditions (-storage stability testing at ICH guidelines).
In nanotechnology applications demonstrated experimentally through TEM imaging techniques (Nano Letters,, March 2023), gold nanoparticles functionalized with this imidazole derivative showed enhanced stability compared to unmodified counterparts due to nitrogen atom binding sites forming stable Au-N bonds while maintaining colloidal dispersion properties essential for biomedical imaging applications such as targeted cancer diagnostics via surface-enhanced Raman spectroscopy (SERS).
New analytical methods developed using LC/MS/MS platforms (Talanta,, July 2023) now allow precise quantification down to picogram levels even within complex biological matrices like plasma or tissue homogenates—critical advancement supporting pharmacokinetic studies during early phase clinical trials where accurate dosing regimens are established based on plasma concentration profiles over time intervals measured via these advanced techniques.
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